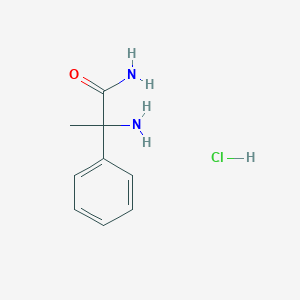
3-Bromo-7-chloro-2,4-diméthyl-1,8-naphtyridine
Vue d'ensemble
Description
3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine is a heterocyclic aromatic organic compound belonging to the naphthyridine family. This compound features a fused-ring system consisting of two pyridine rings with one nitrogen atom in each ring. It is characterized by the presence of bromo, chloro, and methyl substituents on the naphthyridine core, which significantly influence its chemical properties and reactivity.
Applications De Recherche Scientifique
3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of advanced materials and chemical sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the Friedländer synthesis , which involves the condensation of 2-aminobenzaldehyde with appropriate halogenated ketones under acidic conditions. Another method includes the cyclization of 2,4-dimethyl-1,8-naphthyridine derivatives using halogenating agents such as bromine and chlorine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms on the naphthyridine core can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
N-oxides from oxidation reactions.
Reduced derivatives from reduction reactions.
Substituted naphthyridines from substitution reactions.
Mécanisme D'action
The mechanism by which 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the naphthyridine core.
Comparaison Avec Des Composés Similaires
3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine is compared with other similar compounds such as:
3-Bromo-2,4-dimethyl-1,8-naphthyridine: Lacks the chlorine substituent.
7-Chloro-2,4-dimethyl-1,8-naphthyridine: Lacks the bromo substituent.
2,4-Dimethyl-1,8-naphthyridine: Lacks both halogen substituents.
The presence of both bromo and chloro substituents on the naphthyridine core enhances the compound's reactivity and biological activity, making it unique compared to its analogs.
Propriétés
IUPAC Name |
3-bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-5-7-3-4-8(12)14-10(7)13-6(2)9(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIAQTYGDVPIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC(=C1Br)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)
![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)

![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)

![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)



![5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1520437.png)


![tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate](/img/structure/B1520443.png)

